3-(Pyridin-4-YL)cyclohexan-1-amine
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Overview
Description
3-(Pyridin-4-YL)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a pyridine ring at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-YL)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired amine compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-YL)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(Pyridin-4-YL)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-YL)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-YL)cyclohexan-1-amine: Similar structure but with the pyridine ring at the 2-position.
3-(Pyridin-3-YL)cyclohexan-1-amine: Similar structure but with the pyridine ring at the 3-position.
3-(Pyridin-4-YL)cyclohexan-2-amine: Similar structure but with the amine group at the 2-position.
Uniqueness
3-(Pyridin-4-YL)cyclohexan-1-amine is unique due to the specific positioning of the pyridine ring and the amine group, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-pyridin-4-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h4-7,10-11H,1-3,8,12H2 |
InChI Key |
PWZQGDPITGMNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
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